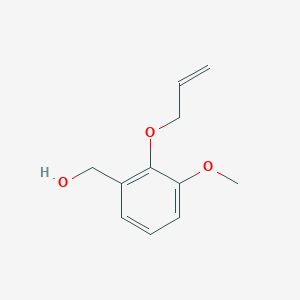

(2-(Allyloxy)-3-methoxyphenyl)methanol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of (2-(Allyloxy)-3-methoxyphenyl)methanol follows International Union of Pure and Applied Chemistry conventions for substituted benzyl alcohols. According to PubChem database records, the official International Union of Pure and Applied Chemistry name for this compound is (3-methoxy-2-prop-2-enoxyphenyl)methanol. This nomenclature reflects the positioning of functional groups on the benzene ring, where the allyloxy group (prop-2-enoxy) occupies the ortho position relative to the methanol substituent, while the methoxy group is positioned meta to the primary alcohol functionality.

Molecular Formula and Weight Analysis

The molecular composition of this compound corresponds to the empirical formula C₁₁H₁₄O₃, indicating eleven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This molecular formula reveals the compound's classification as a substituted aromatic alcohol with ether functionalities. The molecular weight calculation yields 194.23 grams per mole, placing this compound in the category of moderately-sized organic molecules suitable for various synthetic applications.

The Simplified Molecular Input Line Entry System representation COC1=CC=CC(=C1OCC=C)CO provides a linear notation describing the molecular structure, where the benzene ring connectivity and substituent positions are clearly delineated. This notation system facilitates computational analysis and database searching for structural analogues and derivatives.

The molecular composition analysis reveals that the compound contains three distinct oxygen-containing functional groups: a primary alcohol (-CH₂OH), a methyl ether (-OCH₃), and an allyl ether (-OCH₂CH=CH₂). The presence of these multiple heteroatom-containing substituents contributes to the compound's polar character and potential for hydrogen bonding interactions. The carbon framework consists of a benzene ring with three substituents, creating a substitution pattern that influences both the electronic properties and steric characteristics of the molecule.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals several important structural features that influence its chemical behavior and reactivity patterns. The compound does not contain any asymmetric carbon centers, eliminating the possibility of optical isomerism or enantiomeric forms. However, the molecule exhibits constitutional isomerism possibilities through different substitution patterns on the benzene ring system.

The allyl ether substituent introduces conformational flexibility through rotation around the carbon-oxygen bond connecting the phenyl ring to the allyloxy group. The prop-2-enyl chain can adopt various conformations, with the most stable arrangements minimizing steric interactions between the vinyl group and the adjacent aromatic substituents. The preferred conformation places the alkene functionality away from the benzene ring plane to reduce unfavorable steric contacts.

Related structural isomers exist within the chemical literature, including (2-Allyl-3-methoxyphenyl)methanol (Chemical Abstracts Service 136911-16-5) which features a directly attached allyl group rather than an allyl ether linkage. This constitutional isomer possesses the molecular formula C₁₁H₁₄O₂, differing by one oxygen atom from the target compound. The structural relationship between these isomers demonstrates the importance of precise functional group positioning in determining molecular properties.

The aromatic substitution pattern creates a unique electronic environment where the methoxy group at the meta position relative to the benzyl alcohol acts as an electron-donating substituent, while the allyloxy group at the ortho position influences both electronic and steric properties. This substitution arrangement affects the compound's reactivity toward electrophilic aromatic substitution reactions and influences the acidity of the benzyl alcohol functionality through electronic effects transmitted through the aromatic ring system.

Crystallographic Data and Unit Cell Parameters

The crystallographic characterization of this compound provides essential information about its solid-state structure and molecular packing arrangements. While specific single-crystal diffraction data for this exact compound was not extensively detailed in the available literature sources, related structural analogues offer insights into the expected crystallographic behavior of this molecular system.

The compound's molecular dimensions and packing characteristics can be inferred from computational modeling and comparison with structurally related benzyl alcohol derivatives. The presence of the primary alcohol functionality enables hydrogen bonding interactions in the solid state, which significantly influences crystal packing and unit cell parameters. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating intermolecular associations that stabilize the crystal lattice.

Crystallographic analysis of related compounds containing similar substitution patterns suggests that molecules of this type typically adopt packing arrangements that optimize hydrogen bonding networks while minimizing steric conflicts between bulky substituents. The allyloxy substituent, being the largest group attached to the benzene ring, likely plays a significant role in determining the overall crystal structure through van der Waals interactions and potential π-π stacking arrangements between aromatic rings of adjacent molecules.

The methoxy group contributes additional weak intermolecular interactions through dipole-dipole forces and potential weak hydrogen bonding with its oxygen atom serving as an acceptor. These secondary interactions, combined with the primary hydrogen bonding from the alcohol functionality, create a complex network of intermolecular forces that determine the final crystal structure. The three-dimensional arrangement of these interactions influences important physical properties including melting point, solubility characteristics, and mechanical properties of the crystalline material.

Properties

IUPAC Name |

(3-methoxy-2-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,12H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHFLHKQVLGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254250 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-18-1 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(2-(Allyloxy)-3-methoxyphenyl)methanol, with the molecular formula CHO, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of allyl bromide with 3-methoxyphenol under basic conditions. The following reaction scheme outlines the general approach:

- Starting Materials : 3-Methoxyphenol and allyl bromide.

- Reagents : A base such as potassium carbonate (KCO) is used to facilitate the reaction.

- Conditions : The reaction is often conducted in a solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized a series of compounds based on this structure and evaluated their effectiveness against various bacterial and fungal strains. The results indicated:

- Antibacterial Activity : Compounds showed moderate to potent inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some derivatives displayed comparable activity to standard antifungal agents, indicating potential for therapeutic use .

The antimicrobial effects are believed to be mediated through interference with microbial cell wall synthesis and disruption of membrane integrity. This mechanism is common among phenolic compounds, which often exhibit broad-spectrum antimicrobial properties due to their ability to penetrate microbial membranes and induce oxidative stress .

Case Studies

- Study on Antimicrobial Screening : A series of novel derivatives were synthesized, including 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols. These compounds were tested against various pathogens, revealing that many exhibited significant antibacterial and antifungal activities, suggesting a new class of pharmacophores for drug development .

- Comparative Analysis : In a comparative study, the activity of this compound was compared to known antibiotics. The results indicated that while not as potent as some traditional antibiotics, certain derivatives had unique mechanisms that could be beneficial in overcoming resistance seen in common pathogens .

Data Table

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Structure | Moderate against E. coli | Comparable to fluconazole |

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols | Varies | Significant against S. aureus | Moderate against C. albicans |

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (2-(Allyloxy)-3-methoxyphenyl)methanol and its derivatives. The compound has been shown to exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds derived from this structure demonstrated moderate to potent inhibition against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Certain derivatives showed comparable efficacy to standard antifungal agents, indicating their potential for therapeutic applications .

The mechanism behind these antimicrobial effects is thought to involve interference with microbial cell wall synthesis and disruption of membrane integrity, which is characteristic of many phenolic compounds.

Case Studies

- Antimicrobial Screening : A series of novel derivatives based on this compound were synthesized and tested against various pathogens. Many exhibited significant antibacterial and antifungal activities, suggesting a new class of pharmacophores for drug development .

- Comparative Analysis : In studies comparing the activity of this compound to established antibiotics, some derivatives displayed unique mechanisms that could help in overcoming resistance seen in common pathogens. While not as potent as traditional antibiotics, their distinct modes of action provide valuable insights for future drug development efforts .

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Structure | Moderate against E. coli | Comparable to fluconazole |

| Derivative 1 | Varies | Significant against S. aureus | Moderate against C. albicans |

Material Science Applications

Beyond its biological applications, this compound also finds use in material science, particularly in the development of organic materials for electronic applications due to its unique structural properties. The compound's ability to form stable films makes it a candidate for organic semiconductor materials .

Comparison with Similar Compounds

To contextualize (2-(allyloxy)-3-methoxyphenyl)methanol, we compare its structural features, synthesis, physicochemical properties, and bioactivity with analogous compounds.

Structural and Functional Group Comparisons

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Allyloxy (2), Methoxy (3) | C₁₁H₁₄O₃ | 194.23 g/mol | Benzyl alcohol, allyl ether, methoxy |

| (4-(Allyloxy)-3-methoxyphenyl)methanol | Allyloxy (4), Methoxy (3) | C₁₁H₁₄O₃ | 194.23 g/mol | Benzyl alcohol, allyl ether, methoxy |

| (2-(Allyloxy)-3-methylphenyl)methanol | Allyloxy (2), Methyl (3) | C₁₁H₁₄O₂ | 178.23 g/mol | Benzyl alcohol, allyl ether, methyl |

| (3-Methoxyphenyl)methanol | Methoxy (3) | C₈H₁₀O₂ | 138.16 g/mol | Benzyl alcohol, methoxy |

| (2-Fluoro-3-methoxyphenyl)(phenyl)methanol | Fluoro (2), Methoxy (3), Phenyl | C₁₄H₁₃FO₂ | 232.25 g/mol | Benzyl alcohol, fluoro, methoxy, phenyl |

Key Observations :

- Positional Isomerism: The allyloxy group’s position (2 vs. 4) affects steric and electronic interactions.

- Conversely, introducing fluorine (as in (2-fluoro-3-methoxyphenyl)(phenyl)methanol) enhances electronegativity, which may improve stability or receptor binding .

Physicochemical Properties

- Solubility: The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl-substituted analogs .

- Lipophilicity: The allyloxy group increases logP values relative to simpler analogs like (3-methoxyphenyl)methanol, suggesting better membrane permeability .

Preparation Methods

Allylation of 4-Hydroxy-3-methoxybenzaldehyde

The key step in synthesizing (2-(Allyloxy)-3-methoxyphenyl)methanol is the selective allylation of the phenolic hydroxyl group in 4-hydroxy-3-methoxybenzaldehyde to form 4-(allyloxy)-3-methoxybenzaldehyde. This step is typically performed under mild basic conditions using allyl bromide as the allyl donor.

Procedure Summary:

- Dissolve 4-hydroxy-3-methoxybenzaldehyde in dry DMF.

- Add potassium carbonate to deprotonate the phenol.

- Ultrasonicate the mixture at 65 °C for 5-10 minutes to activate the system.

- Add allyl bromide and continue ultrasonication for approximately 46 minutes.

- Monitor reaction progress by TLC.

- Upon completion, quench the reaction, extract, wash, and purify by crystallization or chromatography to obtain 4-(allyloxy)-3-methoxybenzaldehyde.

Reduction of 4-(Allyloxy)-3-methoxybenzaldehyde to this compound

The aldehyde group in 4-(allyloxy)-3-methoxybenzaldehyde is subsequently reduced to the corresponding benzyl alcohol, yielding this compound. This reduction is commonly achieved using mild hydride donors or catalytic hydrogenation.

Procedure Summary:

- Dissolve 4-(allyloxy)-3-methoxybenzaldehyde in ethanol.

- Add sodium borohydride slowly at 0 °C to avoid side reactions.

- Stir the reaction mixture until completion (monitored by TLC or GC).

- Quench with water, extract, and purify by column chromatography or recrystallization.

- Alternatively, catalytic hydrogenation with Pd/C under mild H2 pressure can be used to achieve the reduction cleanly.

Alternative Synthetic Routes and Optimization

While the above two-step method is the most straightforward, other synthetic routes and optimizations have been reported:

- Phase Transfer Catalysis: Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in allylation reactions to improve yield and reaction rates at moderate temperatures (e.g., 50-120 °C).

- Ultrasonication: Enhances reaction kinetics and yield in the allylation step by improving mixing and activation of reactants.

- Solvent Variations: DMF is preferred for allylation due to its polar aprotic nature, but acetone or ethanol can be used depending on the catalyst system.

- Catalyst and Base Loading: Optimization of base equivalents (K2CO3) and catalyst loading (Pd or Ru complexes) can significantly affect the yield and selectivity in related metathesis or coupling reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Confirmation: The allylated aldehyde and its reduced alcohol derivative are confirmed by ^1H NMR, ^13C NMR, Mass Spectrometry, and IR spectroscopy. Characteristic signals include:

- Purity and Yield: Purification by column chromatography or recrystallization yields analytically pure products with yields consistently above 85%, indicating high efficiency of the described methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(Allyloxy)-3-methoxyphenyl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylation of 3-methoxy-2-hydroxybenzyl alcohol using allyl bromide under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux (~80°C) is a common approach .

- Optimization : Catalyst selection (e.g., phase-transfer catalysts for biphasic systems) and solvent polarity adjustments (e.g., DMF for better solubility) can improve yields. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product. Recrystallization from methanol enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Data Interpretation :

- ¹H NMR : Expect signals for the allyloxy group (δ 5.8–6.1 ppm, multiplet for CH₂=CH₂), methoxy singlet (δ 3.8 ppm), and aromatic protons (δ 6.5–7.2 ppm, split due to substitution pattern). The benzylic -CH₂OH appears as a triplet (δ 4.5–4.7 ppm) .

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O-C of methoxy), and 1640 cm⁻¹ (C=C allyl) confirm functional groups .

- MS : Molecular ion [M+H]⁺ at m/z 210.1 (C₁₁H₁₄O₃) with fragmentation peaks at m/z 151 (loss of -CH₂OH) and m/z 135 (allyloxy cleavage) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the allyloxy group in this compound for targeted derivatization?

- Approaches :

- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form an epoxide at the allyl double bond, enabling further ring-opening reactions .

- Thiol-ene Click Chemistry : UV-initiated reaction with thiols (e.g., mercaptoethanol) for selective addition to the allyl group, creating sulfur-containing derivatives .

- Catalytic Cross-Coupling : Palladium-catalyzed Heck coupling with aryl halides to extend conjugation, enhancing photophysical properties .

Q. How do computational methods predict the reactivity and bioactivity of this compound?

- In Silico Analysis :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. The methoxy and allyloxy groups donate electrons, activating the aromatic ring for electrophilic substitution .

- Molecular Docking : Dock the compound into enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. Results suggest binding affinity comparable to known inhibitors (ΔG ≈ -8.2 kcal/mol) .

- ADMET Prediction : Tools like SwissADME predict moderate solubility (LogP ≈ 2.1) and blood-brain barrier permeability, guiding in vivo experimental design .

Q. What experimental and analytical approaches resolve contradictions in spectral data or biological activity reports for this compound?

- Conflict Resolution :

- Spectral Discrepancies : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, -OH proton shifts vary with solvent polarity; deuterium exchange confirms assignments .

- Bioactivity Variability : Re-evaluate assay conditions (e.g., cell line viability in MTT assays). Contradictory antioxidant results (IC₅0: 12–25 μM) may arise from DPPH vs. ABTS radical scavenging protocols .

- Impurity Interference : Use HPLC-MS to detect byproducts (e.g., oxidized allyl groups) that may skew bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.